molecular formula C17H16ClN3O2S B498353 3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B498353
M. Wt: 361.8g/mol
InChI Key: AUUSZDXKYMBPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzisothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine moiety: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is attached to the benzisothiazole core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction might involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,2-benzisothiazol-3-amine: Lacks the 1,1-dioxide group.

    N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,2-benzisothiazol-3-amine 1-oxide: Contains only one oxygen atom in the dioxide group.

Uniqueness

The presence of the 1,1-dioxide group in 3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE might confer unique chemical and biological properties, such as increased polarity or different reactivity compared to its analogs.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H16ClN3O2S/c18-14-11-12(7-8-15(14)21-9-3-4-10-21)19-17-13-5-1-2-6-16(13)24(22,23)20-17/h1-2,5-8,11H,3-4,9-10H2,(H,19,20)

InChI Key

AUUSZDXKYMBPPN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl

Origin of Product

United States

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